ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been successfully synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate and urea .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of pinacol boronic esters is also reported .Scientific Research Applications
- Biginelli Reaction Side Product : The compound was serendipitously synthesized as a side product during the Biginelli reaction. The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives. Although this compound differs from typical DHPMs, its unique structure warrants further exploration .
- Antiviral Activity : Investigating its antiviral potential against HIV-1 and HIV-2 strains could be valuable. Researchers could assess its inhibitory effects on viral replication in acutely infected cells .
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
ethyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-7-22-13(4)17(12(3)18(22)20(24)27-8-2)19(23)21-15-10-9-14(25-5)11-16(15)26-6/h9-11H,7-8H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGDPZWJHUNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
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